![molecular formula C18H27N9 B14265618 1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane CAS No. 133476-84-3](/img/structure/B14265618.png)
1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane is a tridentate ligand that has gained significant attention in the field of coordination chemistry. This compound is characterized by its three pyrazole groups attached to a triazonane backbone, making it a versatile ligand for various metal complexes. The unique structure of this compound allows it to form stable complexes with a wide range of metal ions, which can be utilized in various applications, including catalysis and biomedical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane typically involves the reaction of 1H-pyrazole with a triazonane derivative under specific conditions. One common method involves the use of a C–F activation strategy, where a mixture of 1H-pyrazole, a triazonane derivative, and a base such as potassium hydroxide (KOH) is reacted in a solvent like dimethylsulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and other advanced techniques could be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane can undergo various chemical reactions, including:
Coordination Reactions: Forms stable complexes with metal ions.
Substitution Reactions: The pyrazole groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo redox reactions depending on the metal center it is coordinated with.
Common Reagents and Conditions
Coordination Reactions: Metal salts (e.g., copper(II) sulfate, nickel(II) chloride) in aqueous or organic solvents.
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Coordination Reactions: Metal-ligand complexes with varying geometries.
Substitution Reactions: Substituted pyrazole derivatives.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the metal-ligand complexes.
Wissenschaftliche Forschungsanwendungen
1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane primarily involves its ability to coordinate with metal ions. The tridentate ligand forms stable complexes with metal ions through its three pyrazole groups, which can donate electron pairs to the metal center. This coordination can influence the reactivity and properties of the metal ion, making it useful in catalysis and other applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(pyrazolyl)methane: Another tridentate ligand with similar coordination properties.
Tris(pyrazolyl)borate: An anionic ligand that forms stable metal complexes.
Tris(4-methyl-1H-pyrazol-1-yl)methyl]aniline: A related compound with a similar structure but different substituents.
Uniqueness
1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane is unique due to its triazonane backbone, which provides additional flexibility and stability in forming metal complexes. This makes it particularly useful in applications where stable and versatile metal-ligand complexes are required .
Eigenschaften
CAS-Nummer |
133476-84-3 |
|---|---|
Molekularformel |
C18H27N9 |
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
1,4,7-tris(pyrazol-1-ylmethyl)-1,4,7-triazonane |
InChI |
InChI=1S/C18H27N9/c1-4-19-25(7-1)16-22-10-12-23(17-26-8-2-5-20-26)14-15-24(13-11-22)18-27-9-3-6-21-27/h1-9H,10-18H2 |
InChI-Schlüssel |
FSFJJDMVFYOVQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN(CCN1CN2C=CC=N2)CN3C=CC=N3)CN4C=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



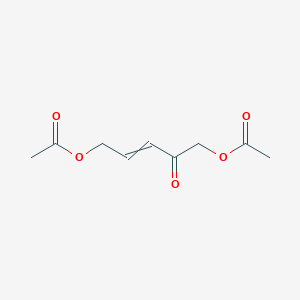
![1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-4-{(E)-[(piperidin-1-yl)methylidene]amino}pyrimidin-2(1H)-one](/img/structure/B14265546.png)

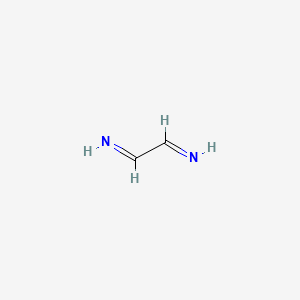
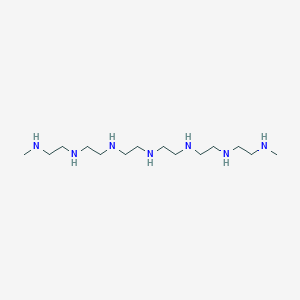

![4-[2-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14265594.png)
![2-tert-Butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B14265598.png)
![Alanine, N-[(2-hydroxyphenyl)methyl]-2-methyl-](/img/structure/B14265601.png)
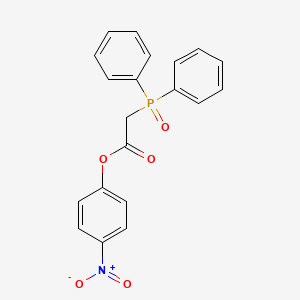
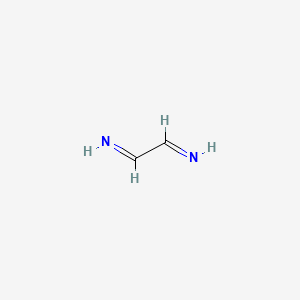
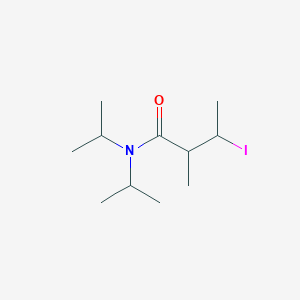
![{[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane](/img/structure/B14265623.png)
